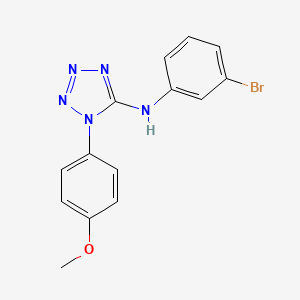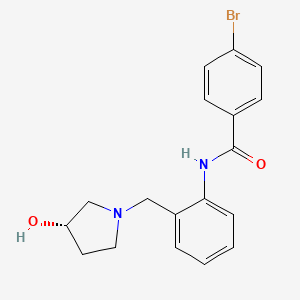
Antitubercular agent-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-17 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that are designed to inhibit the growth and proliferation of the tuberculosis bacteria. The development of such compounds is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-17 typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of quinoxaline Schiff bases and aryl nitrile oxides in a [3+2] cycloaddition reaction under ultrasound irradiation . This method avoids standard heating and column chromatography, producing high yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Antitubercular agent-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoxaline derivatives, while reduction reactions may yield reduced forms of the compound with altered functional groups.
科学研究应用
Antitubercular agent-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoxaline derivatives.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.
Medicine: Explored as a potential therapeutic agent for the treatment of drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
作用机制
The mechanism of action of Antitubercular agent-17 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. This compound may target the synthesis of mycolic acids in the bacterial cell wall, disrupt protein synthesis, or interfere with nucleic acid synthesis . By inhibiting these critical processes, this compound effectively reduces the bacterial load and helps in the treatment of tuberculosis.
相似化合物的比较
Similar Compounds
Similar compounds to Antitubercular agent-17 include:
Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.
Rifampicin: An antibiotic that inhibits bacterial RNA polymerase.
Ethambutol: A drug that interferes with cell wall synthesis.
Pyrazinamide: A prodrug that disrupts membrane transport and energy production.
Uniqueness
This compound is unique due to its specific chemical structure and mechanism of action, which may offer advantages over existing drugs in terms of efficacy and resistance profiles. Its ability to target multiple pathways and enzymes makes it a promising candidate for the treatment of drug-resistant tuberculosis.
属性
分子式 |
C14H12BrN5O |
|---|---|
分子量 |
346.18 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-1-(4-methoxyphenyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H12BrN5O/c1-21-13-7-5-12(6-8-13)20-14(17-18-19-20)16-11-4-2-3-10(15)9-11/h2-9H,1H3,(H,16,17,19) |
InChI 键 |
LQTKPIJSBIBDLM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)NC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B12400886.png)

![2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12400893.png)

![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)


![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)

